

Application Notes and Protocols: NMR Spectral Assignments for Substituted Piperidine Derivatives

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Compound of Interest

Compound Name: 1-benzyl-N,4-dimethylpiperidin-3-amine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of their structural characteristics is paramount for drug design, synthesis, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these molecules. These application notes provide a detailed guide to the ^1H and ^{13}C NMR spectral assignments for substituted piperidine derivatives, including comprehensive data tables and experimental protocols.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For the piperidine ring, the chemical shifts of the protons and carbons are significantly influenced by the nature and position of substituents. The following tables summarize typical chemical shift ranges for unsubstituted piperidine and several common substituted derivatives.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) for Piperidine and Selected Derivatives in CDCl_3

Compound	H-2, H-6 (α)	H-3, H-5 (β)	H-4 (γ)	Other Protons
Piperidine[1]	~2.79	~1.58	~1.46-1.58	NH: ~2.04
N-Acetyl piperidine[2][3]	3.40-3.60	1.50-1.70	1.50-1.70	CH ₃ : ~2.10
4-Phenylpiperidine[4][5]	Ax: ~2.72, Eq: ~3.16	Ax: ~1.60, Eq: ~1.86	~2.61	Phenyl: 7.15-7.31

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) for Piperidine and Selected Derivatives

Compound	C-2, C-6 (α)	C-3, C-5 (β)	C-4 (y)	Other Carbons	Solvent
Piperidine[6] [7]	47.8	27.5	25.5	-	Neat
N-Acetyl piperidine[8]	42.0, 47.0	25.0, 26.0	24.0	C=O: ~169, CH ₃ : ~21	CDCl ₃
N-Methyl-4-phenylpiperidine[9]	55.4	34.0	42.8	Phenyl: 126.3, 126.7, 128.3, 146.0; N-CH ₃ : 46.4	Not Specified
1-(4-bromobenzyl)piperidine[10]	53.80	25.56	23.97	Benzyl CH ₂ : 61.98; Phenyl: 119.73, 130.74, 130.91, 138.13	DMSO
1-(4-methoxybenzyl)piperidine[10]	53.78	25.59	24.11	Benzyl CH ₂ : 62.34; Phenyl: 113.39, 129.86, 130.41, 158.14; OCH ₃ : 54.89	DMSO

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the substituted piperidine derivative.

- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for many organic molecules. For compounds with limited solubility in CDCl_3 , other solvents like dimethyl sulfoxide-d₆ (DMSO-d_6) or methanol-d₄ (CD_3OD) can be used.[11] The choice of solvent can influence chemical shifts.
- Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[11] Modern spectrometers can also reference the spectra to the residual solvent peak.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra. These may need to be optimized for specific samples and instruments.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz or higher for better resolution.[10][11]
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 8-16 scans are usually adequate for samples of this concentration.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz or higher (corresponding to the ^1H frequency).[10][11]
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

- Spectral Width: Approximately 0-220 ppm.
- Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy:

For complex structures or unambiguous assignments, 2D NMR experiments are invaluable.[\[11\]](#)

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings (^1H - ^1H correlations).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (^1H - ^{13}C one-bond correlations).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (^1H - ^{13}C long-range correlations).

Data Analysis and Interpretation

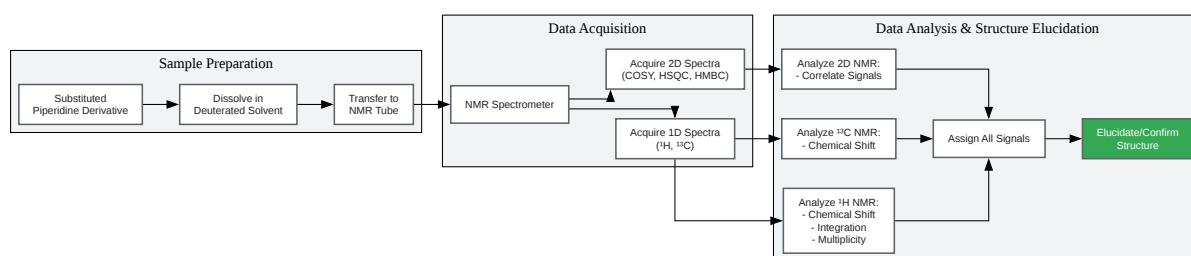
A systematic approach is key to accurately assigning NMR spectra.

- ^1H NMR Analysis:
 - Chemical Shift: The position of the signal indicates the electronic environment of the proton. Protons closer to electronegative atoms (like nitrogen) or aromatic rings will be deshielded and appear at a higher ppm value.
 - Integration: The area under each peak is proportional to the number of protons it represents.
 - Multiplicity (Splitting Pattern): The splitting of a signal is due to coupling with neighboring protons and provides information about the number of adjacent protons (n+1 rule).
- ^{13}C NMR Analysis:

- Chemical Shift: The chemical shift of a carbon signal provides information about its hybridization and electronic environment. Carbons attached to heteroatoms are deshielded.
- 2D NMR Analysis:
 - Use COSY to establish proton connectivity within the piperidine ring and any substituents.
 - Use HSQC to assign the carbons that are directly attached to already assigned protons.
 - Use HMBC to confirm assignments and piece together the molecular fragments by identifying longer-range connections.

Mandatory Visualization

The following diagram illustrates a typical workflow for the NMR spectral analysis of a substituted piperidine derivative.



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Caption: Workflow for NMR Analysis of Piperidine Derivatives.

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